3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere in drug design, replacing other structural motifs to improve the pharmacokinetic and pharmacodynamic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of a difluoroethyl group to a pre-formed bicyclo[1.1.1]pentane derivative. This can be achieved using difluoroethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes. These methods are practical and can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated as a potential drug candidate for various therapeutic areas, including antibacterial and antiviral agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in drug design, offering improved pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Biological Activity
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and implications for drug development.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- CAS Number : 2551120-64-8
- Purity : Typically >97% in commercial preparations.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with biological targets, which may include enzymes and receptors involved in various physiological processes. The presence of the difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that compounds with bicyclic structures often exhibit unique pharmacological profiles. The bicyclo[1.1.1]pentane core can mimic certain natural products, allowing for interactions with biological macromolecules that may lead to therapeutic effects.
In Vitro Studies
Recent studies have focused on the compound's ability to modulate specific biochemical pathways:
- ADME Properties : Investigations into absorption, distribution, metabolism, and excretion (ADME) have shown favorable profiles for compounds with similar structures, indicating potential for oral bioavailability .
- Enzyme Inhibition : Preliminary assays suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.
Case Studies
A notable study involved synthesizing various derivatives of bicyclo[1.1.1]pentanes to evaluate their biological activities:
- Study Reference : The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes demonstrated the ability to mimic ortho/meta-substituted arenes, which are known for their diverse biological activities .
- Findings : Compounds derived from this bicyclic framework showed promising results in inhibiting cancer cell proliferation in vitro.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other bicyclic compounds:
Compound Name | Biological Activity | Key Findings |
---|---|---|
This compound | Potential enzyme inhibitor | Favorable ADME properties; inhibits metabolic enzymes |
Bicyclo[3.3.0]octane derivatives | Anticancer activity | Effective against multiple cancer cell lines |
Bicyclo[2.2.2]octane derivatives | Analgesic effects | Showed significant pain relief in animal models |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for biological activity.
Synthetic Route Example
A common synthetic route includes:
- Formation of the bicyclic core via cyclization reactions.
- Introduction of the difluoroethyl group through nucleophilic substitution.
- Hydrochloride salt formation for enhanced solubility.
Properties
IUPAC Name |
3-(2,2-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-5(9)1-6-2-7(10,3-6)4-6;/h5H,1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVJNJGIPYIGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.